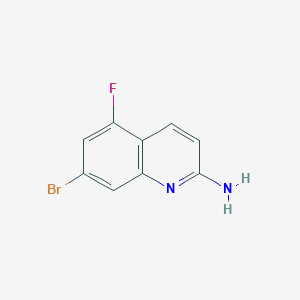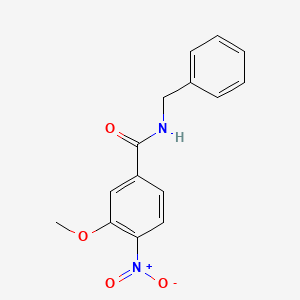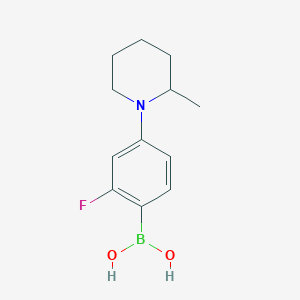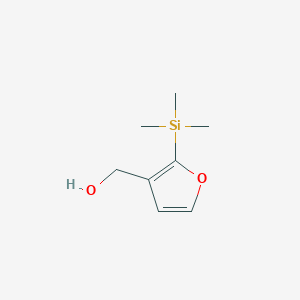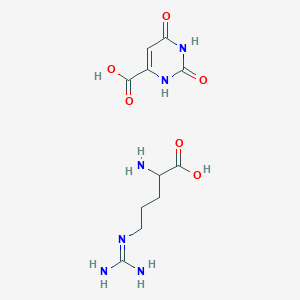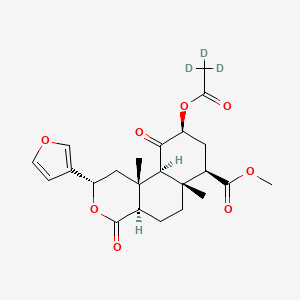
2-Bromo-2-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-methylhexanoic acid is an organic compound with the molecular formula C7H13BrO2 It is a derivative of hexanoic acid, where a bromine atom and a methyl group are substituted at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylhexanoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reaction time to optimize the bromination reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-2-methylhexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-methylhexanoic acid.
Reduction Reactions: The compound can be reduced to 2-methylhexanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form 2-methylhexanoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: 2-Methylhexanoic acid.
Reduction: 2-Methylhexanol.
Oxidation: 2-Methylhexanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-2-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-2-methylhexanoic acid exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The compound may also interact with enzymes and proteins, modifying their activity and function.
Comparación Con Compuestos Similares
2-Bromohexanoic acid: Similar structure but lacks the methyl group at the second carbon.
2-Methylhexanoic acid: Similar structure but lacks the bromine atom.
2-Chloro-2-methylhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-2-methylhexanoic acid is unique due to the presence of both a bromine atom and a methyl group at the second carbon position. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
100960-69-8 |
|---|---|
Fórmula molecular |
C7H13BrO2 |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
2-bromo-2-methylhexanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10) |
Clave InChI |
CBDGLHGPNJMCQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
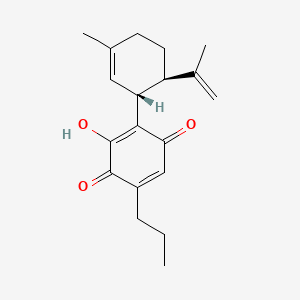
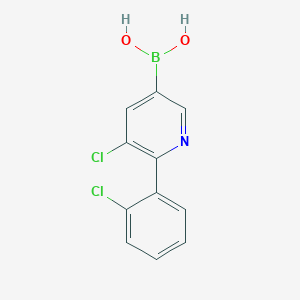
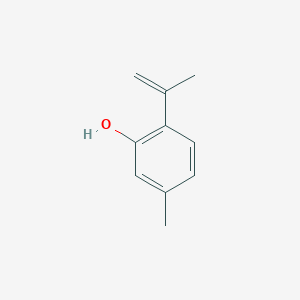
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
